Xanthosine dihydrate

Overview

Description

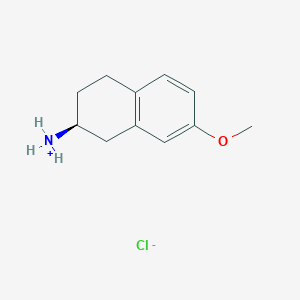

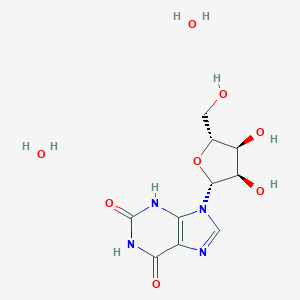

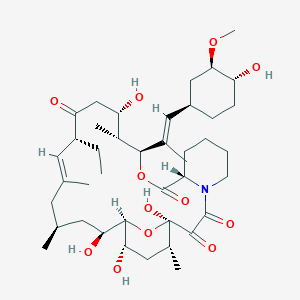

Xanthosine dihydrate is a nucleoside derived from xanthine and ribose . It is a purine nucleoside in which xanthine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is a member of xanthosines and a purines D-ribonucleoside . Xanthosine dihydrate can increase the mammary stem cell population and milk production in cattle and goats .

Synthesis Analysis

Xanthosine dihydrate is derived from a purine metabolite and is a caffeine biosynthesis intermediate . All oligonucleotides were synthesized on an ABI 392 nucleic acid synthesizer following standard methods .

Molecular Structure Analysis

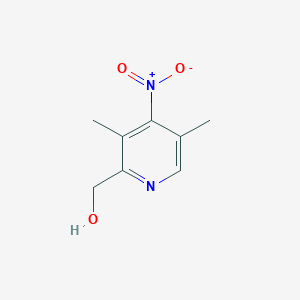

The molecular formula of Xanthosine dihydrate is C10H16N4O8 . The molecular weight is 320.26 . The IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione .

Chemical Reactions Analysis

Xanthosine dihydrate can enhance glucose uptake and decrease glucose production through phosphorylation of AMP-activated protein kinase (AMPK) and forkhead box transcription factor O1 (FoxO1), and downregulation of two rate-limiting enzymes of gluconeogenesis, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) expression in Free Fatty Acid (FFA)-induced CC1 cells .

Scientific Research Applications

Natural Products and Synthesis

Xanthosine derivatives, notably xanthones, are produced by fungi, lichens, and bacteria. These compounds are recognized for their broad biological activities across a spectrum of diseases, attributed to their interaction with a diverse range of biomolecules. The synthesis and biological importance of xanthones, including dihydro-, tetrahydro-, and hexahydro-derivatives, highlight their potential in medicinal chemistry due to their privileged structures and pronounced biological activities (Masters & Bräse, 2012).

Catabolism in Plants

Xanthosine serves as a central intermediate in purine nucleotide degradation in Arabidopsis, showcasing its crucial role in plant metabolism. The degradation process mainly produces xanthosine, not inosine or hypoxanthine, through guanosine deamination and xanthosine monophosphate dephosphorylation. This altered model of purine nucleotide catabolism, involving a nucleoside hydrolase heterocomplex, underscores the unique metabolic pathways in plants (Baccolini & Witte, 2019).

Antioxidant Activity and Neuronal Protection

Studies have demonstrated the antioxidant activity of xanthosine and its potential in protecting neurons from ethanol-induced damage. Xanthosine's antioxidant properties were observed in the reduction of hepatic lipid droplets and neuronal damage markers, alongside enhanced expressions of neuronal function markers. This indicates its beneficial effects on neurons, suggesting a protective role against oxidative stress (Hayakawa et al., 2009).

Metabolic Pathways and Biosensing Applications

Xanthine, from which xanthosine is derived, is crucial in various metabolic disorders and its determination in biological materials is vital for diagnosing diseases like xanthinuria and gout. Biosensing methods for xanthine determination have been developed, reflecting the significance of xanthosine and its derivatives in clinical diagnosis and food industry applications (Pundir & Devi, 2014).

Mammary Stem Cell Population Expansion

Xanthosine has been shown to promote the expansion of the mammary stem cell population in vivo, indicating its potential in enhancing productivity and efficiency in dairy animals. This research opens avenues for biomedical research and dairy management, demonstrating xanthosine's role in stem cell proliferation and differentiation (Capuco et al., 2009).

Mechanism of Action

- Xanthosine dihydrate is a nucleoside derived from xanthine and ribose . It serves as the biosynthetic precursor to 7-methylxanthosine through the action of 7-methylxanthosine synthase .

- 7-Methylxanthosine is further converted into theobromine , which is the active alkaloid found in chocolate, and then into caffeine , the well-known alkaloid present in coffee and tea .

- By blocking adenosine receptors , xanthosine dihydrate interferes with adenosine’s regulatory function in kidney function, leading to its diuretic activity .

- Xanthosine dihydrate impacts several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Xanthosine dihydrate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPXSQIUORWCO-LGVAUZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975081 | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthosine dihydrate | |

CAS RN |

5968-90-1 | |

| Record name | Xanthosine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOSINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What happens to xanthosine dihydrate at a molecular level when exposed to X-ray irradiation?

A1: X-ray irradiation of xanthosine dihydrate single crystals leads to the formation of four distinct products, as revealed by ESR and ENDOR spectroscopy [, ]. These products are:

- Product I: Identified as the π cation of the xanthine base, deprotonated at the N3 position [, ]. This product forms at low temperatures (15K) and persists until around 100K.

- Product II: Identified as the π anion of the xanthine base, protonated at the O6 position [, ]. This product also forms at low temperatures (15K) and decays after 100K.

- Product III: This product arises from hydrogen abstraction from the C5' position of the sugar group, likely originating from a primary cation of the ribose [, ]. Signals from this product are present at 65K but are more clearly observed around 210K due to the dominance of signals from Products I and II at lower temperatures.

- Product IV: Characterized as a result of hydrogen addition at the C8 position of the purine ring [, ]. This product appears at higher temperatures, with signals becoming evident above 250K.

Q2: How stable are the products formed upon X-ray irradiation of xanthosine dihydrate?

A2: The stability of the products varies. Products I and II, the cation and anion radicals, are transient species observed at low temperatures (15-100 K) [, ]. Their signals decay as the temperature increases. Product III, the result of hydrogen abstraction from the sugar group, is relatively stable at 210K but decays over a period of approximately 2 hours at 295K [, ]. Product IV, the C8 H adduct, is detected at higher temperatures (above 250K), suggesting greater stability compared to the initial radical products [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)